The compound is classified under the category of pharmaceutical intermediates and impurities related to Sitagliptin. It has been cataloged with the CAS number 2088771-61-1 and a molecular formula of with a molecular weight of 421.3 g/mol . The analog is synthesized for research purposes and its implications in drug development.
The synthesis of Sitagliptin Triazecine Analog-D4 involves several chemical reactions that can include condensation and reduction processes. One notable method involves using 2,4,5-trifluoro-phenylacetic acid as a starting material. This process generally includes:
The synthesis can yield high purity and yield rates, often exceeding 80% .
The molecular structure of Sitagliptin Triazecine Analog-D4 can be represented as follows:
The structural complexity allows for interactions with biological targets that are essential for its function as a therapeutic agent .
Sitagliptin Triazecine Analog-D4 undergoes various chemical reactions that are essential for its functionality:
These reactions are critical in modifying the compound for enhanced efficacy or reduced side effects in therapeutic applications .
Sitagliptin Triazecine Analog-D4 functions primarily through inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones. By inhibiting this enzyme:
This mechanism makes it valuable in managing type 2 diabetes mellitus by improving glycemic control .
Sitagliptin Triazecine Analog-D4 exhibits several notable physical and chemical properties:
These properties are essential for its application in pharmaceutical formulations .
Sitagliptin Triazecine Analog-D4 is primarily utilized in research settings:
Its role in research contributes significantly to understanding DPP-4 inhibitors and their therapeutic potential .
Sitagliptin Triazecine Analog-D4 (C₁₆D₄H₉F₆N₅O₂; MW: 425.322 g/mol) is a deuterated analog of the Sitagliptin impurity used as an internal standard in pharmaceutical analysis. Its synthesis involves deuterium-selective reactions to ensure isotopic purity and structural fidelity [2] [3].
The synthesis employs a modified Knoevenagel condensation between deuterated β-naphthylacetaldehyde-D4 and fluorinated pyruvate derivatives. Critical parameters include:
Table 1: Knoevenagel Condensation Optimization
Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
DCM | 0 | 24 | 84 |
THF | 0 | 24 | 58 |
DMF | 0 | 24 | 47 |
Ammonolysis introduces the triazecine core:
Deuterium labeling efficiency depends on:
Table 2: Phase-Transfer Catalytic Conditions for Deuterium Retention
Base | Temp (°C) | Concentration (M) | ee (%) | Deuterium Retention (%) |
---|---|---|---|---|
KOH | −40 | 0.05 | 93 | 98 |
K₃PO₄ | −20 | 0.05 | 92 | 95 |
Cs₂CO₃ | −20 | 0.05 | 92 | 94 |
NMR techniques validate deuterium incorporation and regiochemistry:
HRMS data confirms molecular identity and deuterium enrichment:
Single-crystal X-ray diffraction reveals:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3